4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
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Overview
Description
4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a complex organic compound that features a bromophenyl group, a morpholinomethyl group, and a thiazepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 2-position. This is followed by the formation of the thiazepan ring through a cyclization reaction involving appropriate precursors. The morpholinomethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could result in a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers might study its interactions with various biological targets to develop new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group could facilitate binding to hydrophobic pockets, while the morpholinomethyl and thiazepan groups might interact with other parts of the target molecule, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(2-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone: Similar structure with a fluorine atom instead of bromine.
(2-Iodophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane lies in its specific combination of functional groups and the presence of the bromine atom. This combination can result in distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2S/c18-16-5-2-1-4-15(16)17(21)20-6-3-11-23-13-14(20)12-19-7-9-22-10-8-19/h1-2,4-5,14H,3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVGSBYFNBLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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